

# Murepavadin: A Technical Guide to its Chemical Synthesis and Structure

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## Compound of Interest

Compound Name: Murepavadin

Cat. No.: B1661735

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## Introduction

**Murepavadin** (POL7080) is a first-in-class peptidomimetic antibiotic specifically targeting the Gram-negative bacterium *Pseudomonas aeruginosa*.<sup>[1][2]</sup> As a novel Outer Membrane Protein Targeting Antibiotic (OMPTA), its unique mechanism of action and high potency against multidrug-resistant (MDR) strains make it a significant subject of study in the ongoing battle against antimicrobial resistance.<sup>[1][3]</sup> This document provides a detailed overview of the chemical structure of **Murepavadin** and the methodologies employed for its synthesis.

## Chemical Structure and Properties

**Murepavadin** is a synthetic, cyclic 14-amino-acid peptide.<sup>[3][4]</sup> Its structure is based on protegrin I, a naturally occurring host-defense peptide, and is stabilized in a  $\beta$ -hairpin conformation by a D-proline-L-proline turn dipeptide.<sup>[1][5]</sup> This specific conformation is crucial for its biological activity.<sup>[1]</sup> The peptide sequence is cyclo[Ser-dPro-Pro-Thr-Trp-Ile-Dab-Orn-dDab-Dab-Trp-Dab-Dab-Ala].<sup>[5][6]</sup> The presence of non-standard amino acids, such as D-isomers and diaminobutyric acid (Dab), is a key feature of its design.

Nuclear magnetic resonance studies have confirmed that the stable  $\beta$ -hairpin structure is essential for its interaction with the bacterial target.<sup>[1]</sup> Derivatives lacking this stable conformation lose their antimicrobial activity.<sup>[1]</sup>

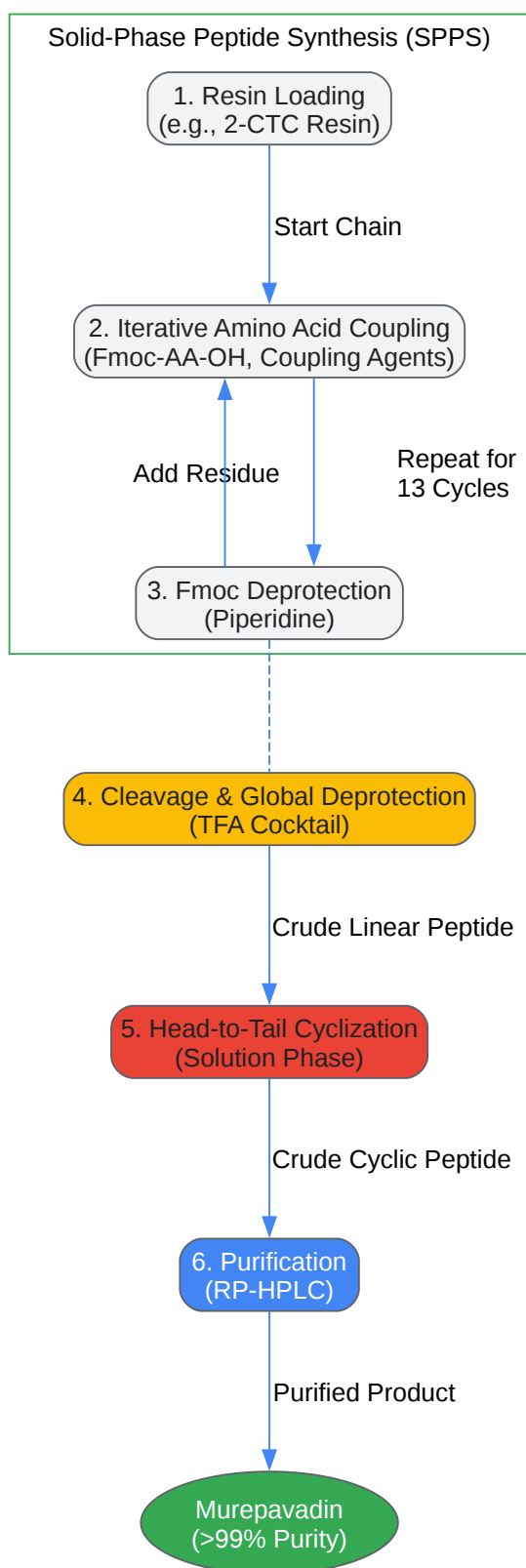
## Physicochemical Data

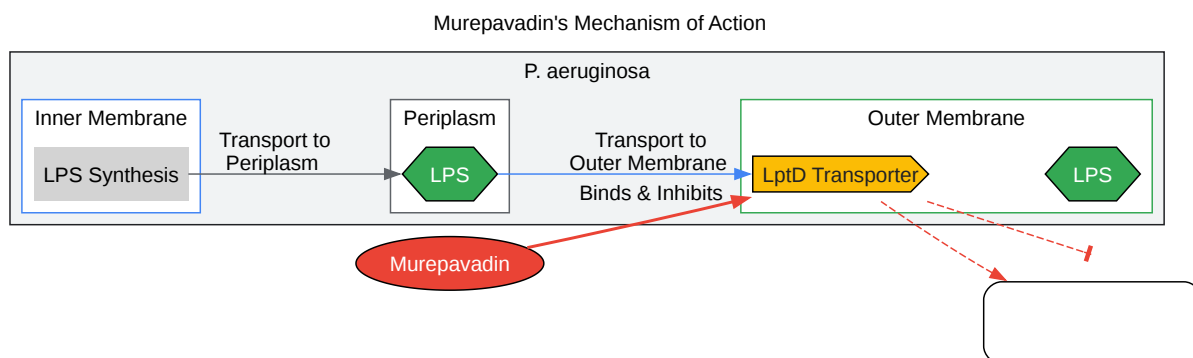
The fundamental properties of **Murepavadin** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C73H112N22O16	[7]
Molecular Weight	1553.8 g/mol	[7]
IUPAC Name	(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone	[7]
CAS Number	944252-63-5	[7]

## Chemical Synthesis

The synthesis of **Murepavadin** is a complex, multi-step process typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8] This approach involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The overall process can be broken down into linear peptide assembly, cleavage and deprotection, cyclization, and final purification.





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